

Application Notes and Protocols for PIM447 in Hematological Malignancy Studies

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Compound of Interest

Compound Name: JPD447

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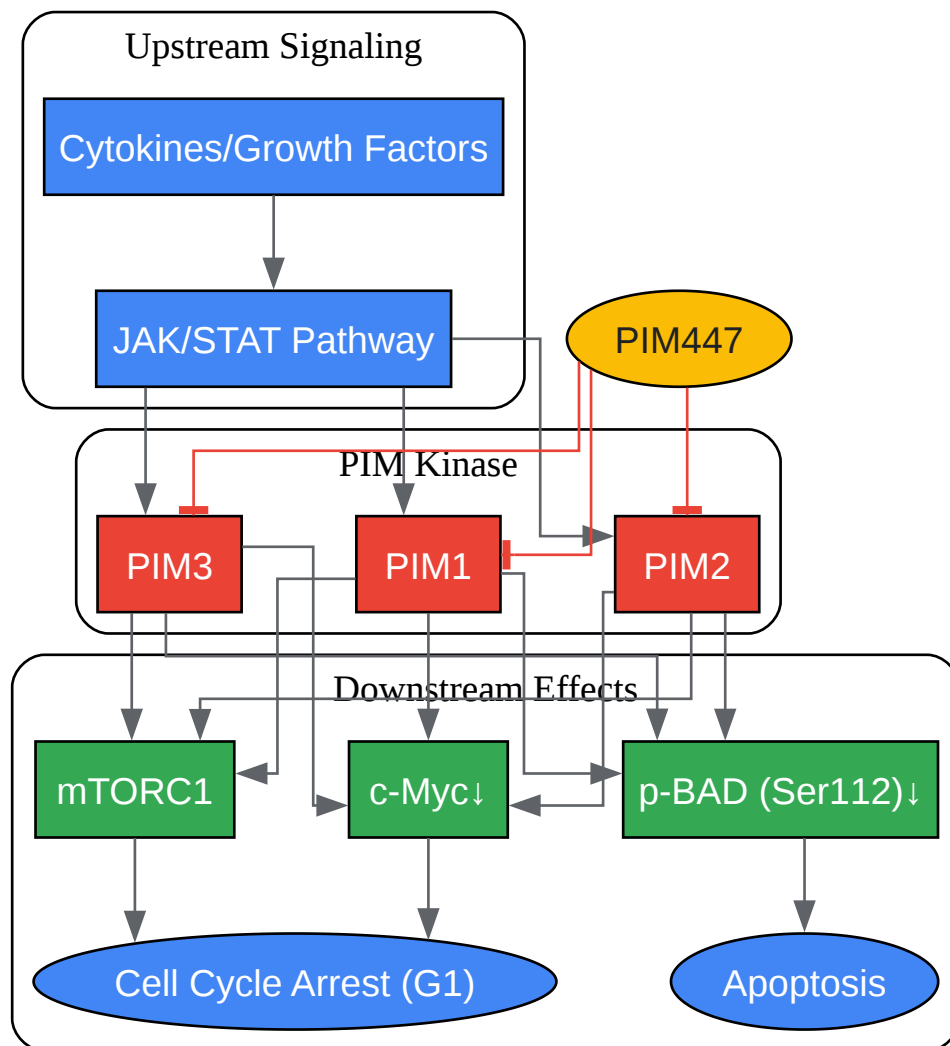
Introduction

PIM447, also known as LGH447, is a potent and selective oral pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes PIM1, PIM2, and PIM3.[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and drug resistance.[3][4] Overexpression of PIM kinases is a common feature in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), making them a compelling therapeutic target.[5][6][7] PIM447 has demonstrated significant preclinical activity against these cancers by inducing cell cycle arrest and apoptosis.[8][9] These application notes provide a comprehensive overview of the use of PIM447 for in vitro and in vivo studies of hematological malignancies, including detailed experimental protocols and data presentation.

Mechanism of Action

PIM kinases are constitutively active and downstream effectors of numerous cytokine and growth factor signaling pathways, such as the JAK/STAT pathway.[5][10] They exert their oncogenic effects by phosphorylating a variety of downstream targets involved in cell cycle progression and apoptosis. PIM447 inhibits all three PIM kinase isoforms at picomolar concentrations, leading to the disruption of these critical cellular processes.[1][2] Key downstream effects of PIM447 treatment include the inhibition of the mTORC1 signaling

pathway, a reduction in the phosphorylation of the pro-apoptotic protein BAD at Ser112, and decreased levels of the oncoprotein c-Myc.[8][9]



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Caption: PIM447 inhibits PIM kinases, disrupting key downstream signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for PIM447 from preclinical studies.

Table 1: PIM447 Kinase Inhibition

Target	Ki (pM)
PIM1	6
PIM2	18
PIM3	9
Data from MedchemExpress.[2]	

Table 2: PIM447 In Vitro Activity (IC50 Values in Hematological Malignancy Cell Lines)

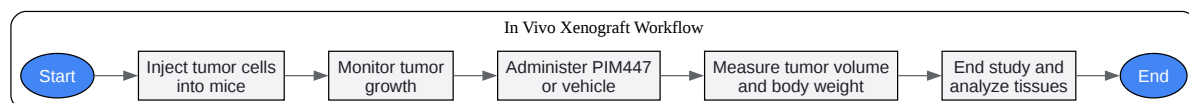
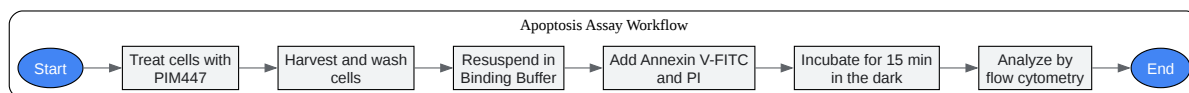
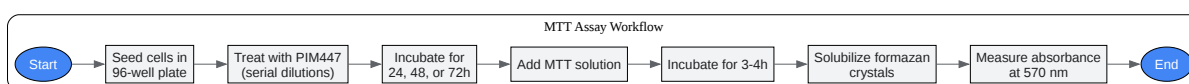
Cell Line	Disease Type	IC50 (µM) at 48h
MM1S	Multiple Myeloma	0.2 - 3.3
MM1R	Multiple Myeloma	0.2 - 3.3
RPMI-8226	Multiple Myeloma	0.2 - 3.3
MM144	Multiple Myeloma	0.2 - 3.3
U266	Multiple Myeloma	0.2 - 3.3
NCI-H929	Multiple Myeloma	0.2 - 3.3
OPM-2	Multiple Myeloma	>7
RPMI-LR5	Multiple Myeloma	>7
U266-Dox4	Multiple Myeloma	>7
U266-LR7	Multiple Myeloma	>7
MOLM16	AML	0.01
KG1	AML	0.01
EOL-1	AML	0.01
HEL 92.1.7	AML	1.66
Data compiled from multiple sources.[1][2]		

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of PIM447 on the metabolic activity of hematological cancer cells, which is an indicator of cell viability.



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